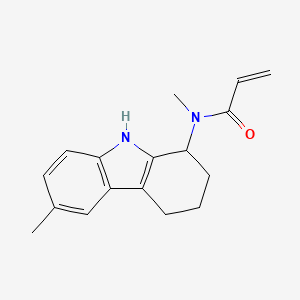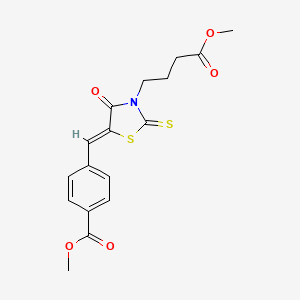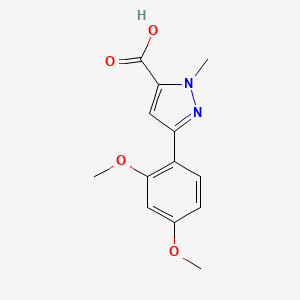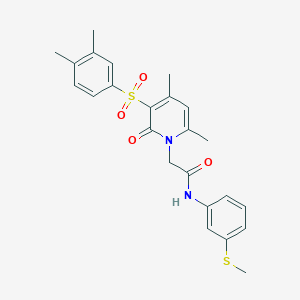
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide, also known as GSK-3β inhibitor VII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is an important enzyme involved in various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. GSK-3β inhibitors have been extensively studied as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and diabetes.
Mechanism of Action
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide inhibits this compoundβ, which is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway. This compoundβ phosphorylates β-catenin, which leads to its degradation by the proteasome. Inhibition of this compoundβ leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of this compoundβ activity, accumulation of β-catenin, activation of the Wnt/β-catenin pathway, induction of apoptosis, and inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide in lab experiments include its potent and selective inhibition of this compoundβ, its ability to activate the Wnt/β-catenin pathway, and its potential as a therapeutic agent for various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
For research on N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide include further studies on its safety and efficacy in animal models of various diseases, including cancer, neurodegenerative disorders, and diabetes. Other future directions include the development of more potent and selective this compoundβ inhibitors and the identification of new therapeutic targets for this compoundβ inhibitors.
Synthesis Methods
The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide involves several steps, including the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl isocyanate, followed by the reaction with propargyl bromide to form the propargylamide intermediate. The final product is obtained by the reaction of the propargylamide intermediate with N-methylmorpholine N-oxide.
Scientific Research Applications
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide has been extensively studied as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compoundβ inhibitors have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compoundβ inhibitors have been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compoundβ inhibitors have been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes.
properties
IUPAC Name |
N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-16(20)19(3)15-7-5-6-12-13-10-11(2)8-9-14(13)18-17(12)15/h4,8-10,15,18H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCLPYIABGDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)

![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)

![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)


![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)

